molecular formula C7H5ClN2O B13705452 3-Amino-6-chlorobenzisoxazole

3-Amino-6-chlorobenzisoxazole

Cat. No.: B13705452
M. Wt: 168.58 g/mol
InChI Key: BXZYDJXZBXIDCR-UHFFFAOYSA-N
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Description

3-Amino-6-chlorobenzisoxazole is a heterocyclic aromatic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of an amino group at the third position and a chlorine atom at the sixth position on the benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chlorobenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with chlorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chlorobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzisoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 3-Amino-6-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-chlorobenzisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and chlorine groups allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,9H2

InChI Key

BXZYDJXZBXIDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1Cl)N

Origin of Product

United States

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